molecular formula C12H16N2O2 B1366042 3-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 215309-01-6

3-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No. B1366042
M. Wt: 220.27 g/mol
InChI Key: HALATUFUWLWCQV-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)benzoic acid” is an organic compound with the CAS number 215309-01-6 . It is used in laboratory chemicals . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “3-(4-Methylpiperazin-1-yl)benzoic acid” involves the use of 1-Methylpiperazine and 4-Formylbenzoic acid . In the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML), this compound is used as an intermediate .


Molecular Structure Analysis

The molecular formula of “3-(4-Methylpiperazin-1-yl)benzoic acid” is C12H16N2O2 . The molecular weight is 220.27 .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of imatinib, an anticancer drug . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.27 . It is a solid at room temperature . The density is 1.188g/cm³ . The melting point is 187-190 °C, and the boiling point is 400.2°C at 760 mmHg . The compound is soluble in organic solvents such as ethanol and dichloromethane, and slightly soluble in water .

Scientific Research Applications

DNA Binding and Cellular Applications

3-(4-Methylpiperazin-1-yl)benzoic acid and its analogues, such as the synthetic dye Hoechst 33258, are known for their strong affinity to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has made Hoechst dyes valuable tools in cellular biology for applications including chromosome and nuclear staining, flow cytometry for DNA content analysis, and the study of plant chromosomes. Additionally, Hoechst analogues have been explored for their potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Gut Health Regulation

Benzoic acid derivatives, including 3-(4-Methylpiperazin-1-yl)benzoic acid, have demonstrated regulatory effects on gut functions. These compounds, known for their antibacterial and antifungal properties, have been shown to improve growth and health through the promotion of gut functions such as digestion, absorption, and barrier integrity. Studies utilizing piglet models and porcine intestinal epithelial cells suggest that appropriate levels of benzoic acid derivatives can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration may harm gut health. The detailed mechanisms behind the regulation of some intestinal physiological functions by these compounds remain to be fully understood (Mao et al., 2019).

Antipsychotic Potential

Derivatives of 3-(4-Methylpiperazin-1-yl)benzoic acid, such as JL13, have shown potential as atypical antipsychotic drugs. JL13 has been compared favorably to clozapine, a well-known antipsychotic, in preclinical studies. Like clozapine, JL13 does not induce catalepsy nor antagonize apomorphine-induced stereotypy but effectively antagonizes apomorphine-induced climbing in rodents. Its activity profile in various behavioral tests suggests a potential for treating conditions like schizophrenia without the significant motor side effects associated with many traditional antipsychotics (Bruhwyler et al., 1997).

Environmental and Toxicological Studies

Environmental and toxicological research has explored the degradation pathways and by-products of compounds like acetaminophen, which share structural similarities with 3-(4-Methylpiperazin-1-yl)benzoic acid. Advanced oxidation processes (AOPs) have been employed to treat these compounds in aqueous media, leading to various by-products. Understanding the degradation pathways and the toxicity of these by-products is crucial for assessing environmental risks and enhancing treatment methods (Qutob et al., 2022).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The compound is used as an intermediate in the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML) . The synthesis method has been substantially improved and has good potential for industrial application due to its convergent nature, scalability, and low cost .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALATUFUWLWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406300
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)benzoic acid

CAS RN

215309-01-6
Record name 3-(4-Methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215309-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester (4.1 g, 14.9 mmol) was dissolved in TFA: CH2Cl2 (70 ml, 1:1) and the reaction was stirred for 2 h at RT. The reaction mixture was diluted with toluene (100 ml), then was concentrated in vacuo and was used in the next reaction without further purification: MS (ES+) 221.3 (M+H+).
Name
3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Fioravanti, A Romanelli, N Mautone… - …, 2020 - Wiley Online Library
Abstract: LSD1 is a lysine demethylase highly involved in initiation and development of cancer. To design highly effective covalent inhibitors, a strategy is to fill its large catalytic cleft by …

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